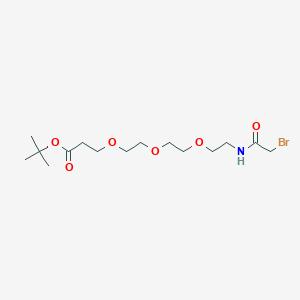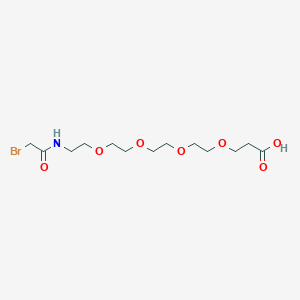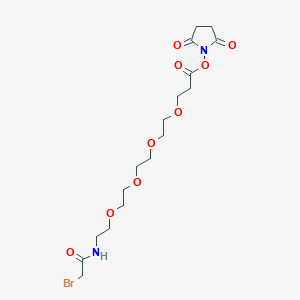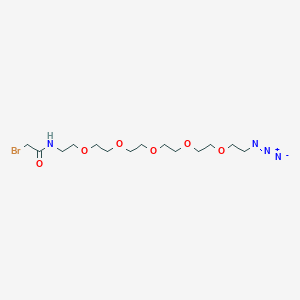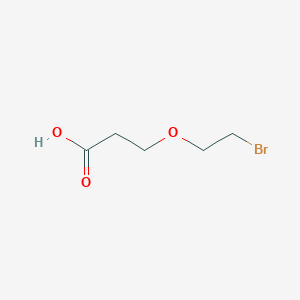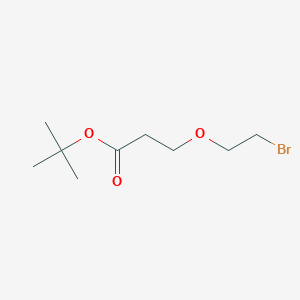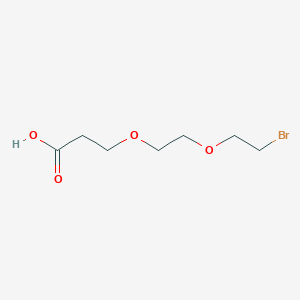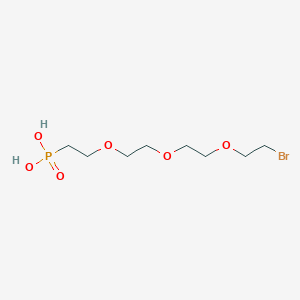
Calaspargase pegol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calaspargase pegol is used to treat acute lymphoblastic leukemia.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of Calaspargase Pegol
Treatment of Acute Lymphoblastic Leukemia (ALL)
- Calaspargase pegol has been approved for the treatment of ALL in children and young adults. It's a key component in the multi-agent chemotherapeutic regimen for ALL and has shown efficacy in maintaining steady-state nadir serum asparaginase activity (Lew, 2019).
- In clinical trials, patients with B-cell ALL treated with calaspargase pegol demonstrated significant asparaginase activity, which is crucial for successful ALL treatment (Angiolillo et al., 2014).
Comparative Efficacy with Pegaspargase
- A study comparing calaspargase pegol with the standard formulation, pegaspargase, found similar efficacy and safety profiles. This suggests calaspargase pegol as a viable alternative in ALL treatment protocols (Vrooman et al., 2021).
Pharmacokinetic and Pharmacodynamic Properties
- Calaspargase pegol has demonstrated favorable pharmacokinetic and pharmacodynamic properties, such as a longer half-life and sustained asparaginase activity, which are advantageous in treating ALL (Angiolillo et al., 2014).
Clinical Trials and Approvals
- The FDA's approval of calaspargase pegol was based on various clinical trials that demonstrated its effectiveness and safety in the treatment of ALL (Li et al., 2019).
Mechanism and Stability
- Its mechanism involves replacing the succinimidyl succinate linker in pegaspargase with a succinimidyl carbamate linker, creating a more stable molecule (Angiolillo et al., 2014).
Potential for Further Optimization in Dosing Strategies
- Research indicates the possibility of optimizing dosing strategies for calaspargase pegol, considering its high nadir serum asparaginase activity and similar safety profile to pegaspargase (Vrooman et al., 2021).
Eigenschaften
CAS-Nummer |
941577-06-6 |
|---|---|
Produktname |
Calaspargase pegol |
IUPAC-Name |
Asparaginase (Escherichia coli isoenzyme II), conjugate with alpha-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-omega-methoxypoly(oxy-1,2-ethanediyl) |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Calaspargase pegol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




